molecular formula C17H20N2O3S B5723607 ISOPROPYL 4-ETHYL-5-METHYL-2-[(3-PYRIDYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE

ISOPROPYL 4-ETHYL-5-METHYL-2-[(3-PYRIDYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE

Cat. No.: B5723607
M. Wt: 332.4 g/mol
InChI Key: AWTFPQBAJHEZRB-UHFFFAOYSA-N
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Description

ISOPROPYL 4-ETHYL-5-METHYL-2-[(3-PYRIDYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of an isopropyl group, an ethyl group, a methyl group, and a pyridylcarbonylamino group attached to the thiophene ring. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ISOPROPYL 4-ETHYL-5-METHYL-2-[(3-PYRIDYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.

    Introduction of Substituents: The isopropyl, ethyl, and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides and strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Attachment of the Pyridylcarbonylamino Group: This step involves the reaction of the thiophene derivative with 3-pyridylcarbonyl chloride in the presence of a base like triethylamine (Et3N) to form the desired amide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

ISOPROPYL 4-ETHYL-5-METHYL-2-[(3-PYRIDYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced to remove the carbonyl group or to reduce the thiophene ring using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Cl2, Br2, HNO3

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced thiophene derivatives

    Substitution: Halogenated or nitrated thiophene derivatives

Scientific Research Applications

ISOPROPYL 4-ETHYL-5-METHYL-2-[(3-PYRIDYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of ISOPROPYL 4-ETHYL-5-METHYL-2-[(3-PYRIDYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring and pyridylcarbonylamino group allow it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, its interaction with cellular receptors can trigger signaling pathways that result in anticancer or antiviral activities.

Comparison with Similar Compounds

Similar Compounds

  • Thiophene-2-carboxylate derivatives
  • Pyridylcarbonylamino-thiophene derivatives
  • Isopropyl-thiophene derivatives

Uniqueness

ISOPROPYL 4-ETHYL-5-METHYL-2-[(3-PYRIDYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE stands out due to its unique combination of substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

propan-2-yl 4-ethyl-5-methyl-2-(pyridine-3-carbonylamino)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-5-13-11(4)23-16(14(13)17(21)22-10(2)3)19-15(20)12-7-6-8-18-9-12/h6-10H,5H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWTFPQBAJHEZRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C2=CN=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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